Nalidixic acid
Overview
Description
- Nalidixic acid, also known by its trade names Nevigramon, NegGram, Wintomylon, and WIN 18,320, is the first synthetic quinolone antibiotic.
- Technically, it belongs to the naphthyridone class rather than the quinolone class. Its ring structure is a 1,8-naphthyridine nucleus containing two nitrogen atoms, unlike quinoline, which has only one nitrogen atom .
Scientific Research Applications
- Nalidixic acid is primarily used to treat urinary tract infections caused by susceptible Gram-negative rods (e.g., Escherichia coli, Klebsiella spp.).
- due to increasing resistance, it is essential to select antibiotics based on susceptibility testing results .
Mechanism of Action
Target of Action
Nalidixic acid, a synthetic 1,8-naphthyridine antimicrobial agent, primarily targets the A subunit of bacterial DNA gyrase . DNA gyrase is an essential enzyme that introduces negative supercoils (or relaxes positive supercoils) in DNA, facilitating replication and transcription processes in bacteria .
Mode of Action
This compound’s active metabolite, hydroxythis compound , binds strongly but reversibly to DNA . This binding interferes with the synthesis of RNA, and consequently, with protein synthesis . By inhibiting DNA gyrase, this compound prevents the unwinding of DNA, thereby inhibiting bacterial DNA replication .
Biochemical Pathways
The inhibition of DNA gyrase by this compound affects the DNA replication pathway in bacteria. This disruption of DNA replication prevents the bacteria from multiplying and growing, leading to a bacteriostatic effect at lower concentrations . At higher concentrations, this compound can have a bactericidal effect, killing the bacteria instead of merely inhibiting their growth .
Pharmacokinetics
Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract . It reaches peak blood concentrations in two to four hours . The daily urinary recovery of the administered drug is approximately 80% at steady state . This compound is partially metabolized in the liver and has an elimination half-life of 6-7 hours, which can be significantly longer in cases of renal impairment .
Result of Action
This compound has marked antibacterial activity against gram-negative bacteria including Enterobacter species, Escherichia coli, Morganella Morganii; Proteus Mirabilis, Proteus vulgaris, and Providencia rettgeri . It is used clinically to treat urinary tract infections caused by these susceptible gram-negative microorganisms .
Safety and Hazards
Future Directions
Resistance to quinolone antibiotics has been a serious problem ever since nalidixic acid was introduced into clinical medicine . Over time, resistance of pathogenic microbes to this compound led to the design of novel variants to revive its potential application . The results of the work presented signify the potentials of nanotechnological applications for the revival of the quinolone antibiotic, this compound .
Biochemical Analysis
Biochemical Properties
Nalidixic acid plays a crucial role in biochemical reactions by targeting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By inhibiting these enzymes, this compound prevents the supercoiling and uncoiling of bacterial DNA, thereby halting DNA synthesis. This interaction is specific to bacterial enzymes, making this compound effective against bacterial infections while having minimal impact on human cells .
Cellular Effects
This compound exerts significant effects on various types of cells, particularly bacterial cells. It disrupts cell function by inhibiting DNA synthesis, leading to cell death. In bacterial cells, this compound affects cell signaling pathways, gene expression, and cellular metabolism. The inhibition of DNA gyrase and topoisomerase IV results in the accumulation of DNA breaks, which triggers the bacterial SOS response and ultimately leads to cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the A subunit of DNA gyrase and the C subunit of topoisomerase IV. This binding interferes with the enzymes’ ability to introduce negative supercoils into DNA, which is essential for DNA replication and transcription. By stabilizing the DNA-enzyme complex, this compound prevents the re-ligation of DNA strands, leading to the accumulation of DNA breaks and inhibition of bacterial growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, this compound rapidly inhibits DNA synthesis, leading to a decrease in bacterial growth. Over time, the stability and degradation of this compound can influence its effectiveness. Studies have shown that this compound is relatively stable under laboratory conditions, but prolonged exposure can lead to the development of bacterial resistance .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively treats bacterial infections without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including gastrointestinal disturbances and central nervous system toxicity. Threshold effects have been observed, where increasing the dosage beyond a certain point does not significantly enhance its antibacterial activity but increases the risk of adverse effects .
Metabolic Pathways
This compound is metabolized in the liver, primarily through hydroxylation to form hydroxythis compound. This metabolite retains antibacterial activity and contributes to the overall effectiveness of this compound. The metabolic pathways involve enzymes such as cytochrome P450, which facilitate the conversion of this compound to its active metabolite. The presence of hydroxythis compound in the bloodstream ensures sustained antibacterial activity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion. It can cross cell membranes and accumulate in bacterial cells, where it exerts its antibacterial effects. The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability. Transporters and binding proteins may also play a role in the cellular uptake and distribution of this compound .
Subcellular Localization
This compound primarily localizes in the cytoplasm of bacterial cells, where it interacts with DNA gyrase and topoisomerase IV. The subcellular localization of this compound is crucial for its antibacterial activity, as it needs to reach its target enzymes to inhibit DNA synthesis. Post-translational modifications and targeting signals may influence the localization and activity of this compound within bacterial cells .
Preparation Methods
- Nalidixic acid is synthesized from 2-methylpyridine to form 2-amino-5-methylpyridine.
- The latter compound is then condensed with ethyl formate and diethyl oxalate to produce N-(2-methyl-5-amino-pyridine)methylene malonate.
- Cyclization at 260-270°C followed by hydrolysis with sodium hydroxide yields 7-methyl-1,8-naphthyridine-4-hydroxy-3-carboxylic acid.
- Finally, N-alkylation with bromoethane leads to this compound .
Chemical Reactions Analysis
- Nalidixic acid exhibits antibacterial activity against both Gram-negative and some Gram-positive bacteria.
- It acts bacteriostatically at lower concentrations and bactericidally at higher concentrations.
- Common reactions include hydrolysis, alkylation, and oxidation.
- Major products formed include 7-methyl-1,8-naphthyridine-4-hydroxy-3-carboxylic acid and its derivatives .
Comparison with Similar Compounds
- Nalidixic acid is unique due to its naphthyridone structure.
- Similar compounds include other quinolones like ciprofloxacin, levofloxacin, and moxifloxacin .
Properties
IUPAC Name |
1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-3-14-6-9(12(16)17)10(15)8-5-4-7(2)13-11(8)14/h4-6H,3H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWLWQUZZRMNGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Record name | NALIDIXIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3374-05-8 (hydrochloride salt, anhydrous) | |
Record name | Nalidixic acid [USAN:USP:INN:BAN:JAN] | |
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DSSTOX Substance ID |
DTXSID3020912 | |
Record name | Nalidixic acid | |
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Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Nalidixic acid is a cream-colored powder. (NTP, 1992), Solid | |
Record name | NALIDIXIC ACID | |
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Record name | Nalidixic Acid | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Soly at 23 °C (mg/ml): chloroform 35; toluene 1.6; methanol 1.3; ethanol 0.6; water 0.1; ether 0.1., PRACTICALLY INSOL IN WATER; SOL IN SOLN OF CARBONATES, 2.30e+00 g/L | |
Record name | NALIDIXIC ACID | |
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Mechanism of Action |
Evidence exists for Nalidixic acid that its active metabolite, hydroxynalidixic acid, binds strongly, but reversibly, to DNA, interfering with synthesis of RNA and, consequently, with protein synthesis., IT APPEARS TO ACT BY INHIBITING DNA SYNTH. | |
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Color/Form |
PALE BUFF, CRYSTALLINE POWDER, WHITE TO SLIGHTLY YELLOW, CRYSTALLINE POWDER | |
CAS No. |
389-08-2 | |
Record name | NALIDIXIC ACID | |
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Melting Point |
444 to 446 °F (NTP, 1992), 229-230 °C, 229.5 °C | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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